molecular formula C8H8OS3 B151223 Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione CAS No. 129679-51-2

Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione

Cat. No.: B151223
CAS No.: 129679-51-2
M. Wt: 216.4 g/mol
InChI Key: PSJHEFDQZXRQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione is a complex organic compound with a unique structure that includes both thieno and thiophen rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can be employed to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thieno and thiophen rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors

Mechanism of Action

The mechanism of action of Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo-
  • Thiophen-3-one

Uniqueness

Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione is unique due to its specific ring structure and the presence of both thieno and thiophen rings.

Properties

CAS No.

129679-51-2

Molecular Formula

C8H8OS3

Molecular Weight

216.4 g/mol

IUPAC Name

9-sulfanylidene-5,10-dithiatricyclo[5.3.0.04,8]decan-6-one

InChI

InChI=1S/C8H8OS3/c9-7-5-3-1-2-4(11-7)6(5)8(10)12-3/h3-6H,1-2H2

InChI Key

PSJHEFDQZXRQHY-UHFFFAOYSA-N

SMILES

C1CC2C3C(C1SC3=O)C(=S)S2

Canonical SMILES

C1CC2C3C(C1SC3=O)C(=S)S2

Synonyms

1,4-Ethano-1H,3H-thieno(3,4-c)thiophen-3-one, tetrahydro-6-thioxo-

Origin of Product

United States

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